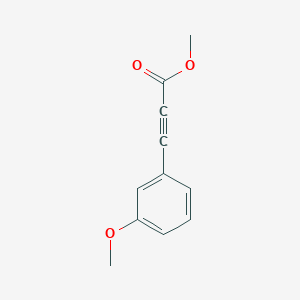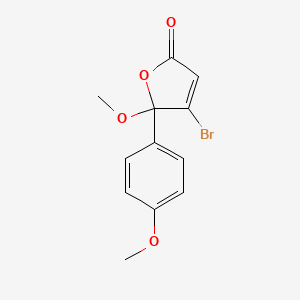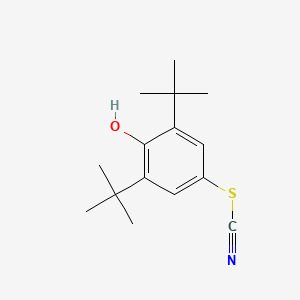
Methyl 3-(3-methoxyphenyl)prop-2-ynoate
Übersicht
Beschreibung
Methyl 3-(3-methoxyphenyl)prop-2-ynoate is an organic compound that belongs to the class of phenylpropynoic acid esters This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a propynoic acid methyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methoxyphenyl)prop-2-ynoate typically involves the esterification of (3-Methoxy-phenyl)-propynoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
(3-Methoxy-phenyl)-propynoic acid+MethanolAcid Catalyst(3-Methoxy-phenyl)-propynoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(3-methoxyphenyl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of (3-Hydroxy-phenyl)-propynoic acid methyl ester.
Reduction: The ester group can be reduced to the corresponding alcohol, resulting in (3-Methoxy-phenyl)-propynol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions include (3-Hydroxy-phenyl)-propynoic acid methyl ester, (3-Methoxy-phenyl)-propynol, and various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-methoxyphenyl)prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(3-methoxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ester moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Hydroxy-phenyl)-propynoic acid methyl ester
- (3-Methoxy-phenyl)-propynol
- (3-Methoxy-phenyl)-propynoic acid
Uniqueness
Methyl 3-(3-methoxyphenyl)prop-2-ynoate is unique due to the presence of both a methoxy group and a propynoic acid methyl ester moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
7515-24-4 |
|---|---|
Molekularformel |
C11H10O3 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
methyl 3-(3-methoxyphenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H10O3/c1-13-10-5-3-4-9(8-10)6-7-11(12)14-2/h3-5,8H,1-2H3 |
InChI-Schlüssel |
FVVPDJXVBMHTOK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C#CC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Chlorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B8779151.png)


![6-fluoro-3H-benzo[d]imidazole-5-carbonitrile](/img/structure/B8779166.png)

